molecular formula C9H9Br2FO B2986396 2-bromo-1-(3-bromopropoxy)-4-fluorobenzene CAS No. 349550-80-7

2-bromo-1-(3-bromopropoxy)-4-fluorobenzene

Cat. No.: B2986396
CAS No.: 349550-80-7
M. Wt: 311.976
InChI Key: PZBQVDGWMJINDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-bromopropoxy)-4-fluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with fluorine at the para position, bromine at the ortho position, and a 3-bromopropoxy group at the adjacent position. Its molecular formula is C₉H₈Br₂FO, with a molecular weight of 329.14 g/mol . The compound is registered under CAS number 1129-78-8 and is classified as hazardous (Xn) due to risks of inhalation, ingestion, and irritation (Risk Phrases: R20/22, R36/37/38) . It serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and pharmaceutical precursor development.

Properties

IUPAC Name

2-bromo-1-(3-bromopropoxy)-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2FO/c10-4-1-5-13-9-3-2-7(12)6-8(9)11/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBQVDGWMJINDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(3-bromopropoxy)-4-fluorobenzene typically involves the reaction of 4-fluorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-bromopropoxy)-4-fluorobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Dehalogenated aromatic compounds.

Scientific Research Applications

2-Bromo-1-(3-bromopropoxy)-4-fluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-bromopropoxy)-4-fluorobenzene involves its interaction with molecular targets through its halogen and ether functional groups. The bromine atoms can participate in halogen bonding, while the ether linkage can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Key Observations :

  • Halogen Influence : The bromine atoms in the target compound enhance its electrophilicity compared to the chlorine analogue, making it more reactive in Suzuki-Miyaura coupling or Ullmann reactions .
  • Thermal Stability : Brominated alkoxy chains generally exhibit lower thermal stability than chlorinated counterparts due to weaker C-Br bonds, impacting storage and handling protocols .

Research Findings and Case Studies

  • Pharmaceutical Intermediates: The target compound has been utilized in synthesizing quinolone derivatives, where its bromine atoms act as leaving groups for amine coupling reactions .
  • Material Science : Brominated alkoxy chains enhance flame-retardant properties in polymers, though the chlorine analogue is preferred for environmental sustainability .
  • Catalysis : The compound’s bromine substituents facilitate Pd-catalyzed cross-coupling reactions, achieving yields >80% in aryl-aryl bond formation .

Biological Activity

2-Bromo-1-(3-bromopropoxy)-4-fluorobenzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of bromine and fluorine substituents, which significantly influence its reactivity and biological interactions. The molecular formula is C₁₃H₁₂Br₂F, and its structure can be represented as follows:

C6H4(Br)(F)OC3H7Br\text{C}_6\text{H}_4(\text{Br})(\text{F})-\text{O}-\text{C}_3\text{H}_7\text{Br}

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various halogenated compounds, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The antimicrobial mechanism of this compound is thought to involve disruption of bacterial cell membranes. The presence of bromine atoms enhances lipophilicity, allowing the compound to penetrate lipid bilayers effectively. This leads to increased permeability and eventual cell lysis .

Study on Antifungal Activity

A recent investigation into the antifungal properties of halogenated compounds included this compound. The compound was tested against Candida albicans and showed promising results with an MIC of 16 µg/mL, indicating potential as a therapeutic agent for fungal infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications in the bromine and fluorine substituents significantly affect the biological activity. Compounds with multiple halogen atoms exhibited enhanced potency compared to their non-halogenated counterparts. This suggests that further development of derivatives could yield more effective antimicrobial agents .

Q & A

Q. What role does this compound play in synthesizing advanced materials or pharmaceuticals?

  • Methodological Answer : It serves as a bifunctional linker in Suzuki-Miyaura couplings (via aryl bromides) or as a precursor for fluorinated liquid crystals. In medicinal chemistry, the bromopropoxy chain enables prodrug derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.